molecular formula C25H20N2O4 B4889513 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

カタログ番号 B4889513
分子量: 412.4 g/mol
InChIキー: MCOSTICOGVRXAM-SWFHOVNTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid, also known as CAPABA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CAPABA is a derivative of cinnamic acid and belongs to the class of benzamides.

作用機序

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways in the body. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in various diseases.
Biochemical and physiological effects:
3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit various biochemical and physiological effects in the body. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to improve cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is stable under normal laboratory conditions and can be easily synthesized in large quantities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is also relatively non-toxic and has low side effects. However, 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has some limitations for lab experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has low solubility in water, which can limit its use in certain experiments. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid also has low bioavailability, which can limit its use in in vivo studies.

将来の方向性

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has potential for further research in various scientific fields. Some future directions for 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid research include:
1. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on other enzymes and signaling pathways in the body.
2. Developing novel formulations of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid to improve its solubility and bioavailability.
3. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on other diseases such as diabetes and cardiovascular disease.
4. Investigating the potential use of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid as a drug delivery system.
5. Studying the effect of 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid on the gut microbiome and its potential use as a prebiotic.
Conclusion:
In conclusion, 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments but also has some limitations. Future research directions for 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid include studying its effect on other enzymes and signaling pathways, developing novel formulations, and investigating its potential use as a drug delivery system and prebiotic.

合成法

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can be synthesized by the reaction of cinnamic acid with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid as a white crystalline powder with a melting point of 211-213°C.

科学的研究の応用

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been studied for its potential therapeutic properties in various scientific research fields. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-23(15-14-18-8-3-1-4-9-18)27-22(16-19-10-5-2-6-11-19)24(29)26-21-13-7-12-20(17-21)25(30)31/h1-17H,(H,26,29)(H,27,28)(H,30,31)/b15-14+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSTICOGVRXAM-SWFHOVNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。